![molecular formula C36H49ClNPPd B1429402 Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) CAS No. 1375477-29-4](/img/structure/B1429402.png)
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
Overview
Description
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a compound with the molecular formula C36H49ClNPPd. It is also known by its synonyms, which include bis (1-adamantyl)-butylphosphane; chloropalladium (1+); 2-phenylaniline . The molecular weight of this compound is 668.6 g/mol .
Chemical Reactions Analysis
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a catalyst suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Physical And Chemical Properties Analysis
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a pale-yellow to yellow-brown solid . The compound has a topological polar surface area of 26 Ų .
Scientific Research Applications
Catalysis in Organic Synthesis
This compound, often referred to as Pd-ADIP , is renowned for its catalytic properties. It’s particularly effective in facilitating Suzuki-Miyaura cross-coupling and Chan-Lam coupling reactions . These reactions are pivotal in creating complex organic molecules, making Pd-ADIP an essential catalyst in pharmaceuticals and agrochemicals synthesis.
Development of Anti-Cancer Drugs
Pd-ADIP has shown promise in the synthesis of compounds with potential anti-cancer properties. Its ability to act as a catalyst in the formation of biologically active molecules opens up new avenues for developing targeted cancer therapies.
Materials Science
In materials science, Pd-ADIP can be used to create novel materials with unique properties. Its role in the synthesis of polymers and nanomaterials is particularly noteworthy, as these materials could have applications ranging from electronics to biodegradable products.
Environmental Science
Researchers are exploring the use of Pd-ADIP in environmental applications, such as the degradation of harmful pollutants. Its catalytic activity could be harnessed to break down toxic chemicals into less harmful substances.
Analytical Chemistry
Pd-ADIP is utilized in analytical chemistry to develop new methods for detecting trace amounts of substances. Its high reactivity and specificity make it a valuable tool in the detection and quantification of various analytes.
Biocatalysis
The compound’s potential in biocatalysis is being investigated, particularly in the context of creating more efficient and selective enzymes. This could revolutionize processes in the pharmaceutical and food industries by improving reaction rates and reducing side products.
Mechanism of Action
Target of Action
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II), also known as cataCXium A Pd G2, is primarily used as a catalyst in various organic reactions . Its primary targets are organic compounds that undergo cross-coupling reactions .
Mode of Action
As a catalyst, cataCXium A Pd G2 facilitates the cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura . It interacts with its targets by accelerating the rate of the reaction without being consumed in the process .
Biochemical Pathways
The compound plays a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of various organic compounds . The downstream effects include the production of complex organic molecules from simpler ones .
Pharmacokinetics
The efficiency and effectiveness of the catalyst can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The result of cataCXium A Pd G2’s action is the successful completion of the cross-coupling reactions, leading to the formation of desired organic compounds . On a molecular level, it facilitates the formation of new bonds between carbon atoms or between carbon and heteroatoms .
Action Environment
The action, efficacy, and stability of cataCXium A Pd G2 can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other substances, and the concentration of the reactants . Optimal conditions can enhance the efficiency and selectivity of the catalyzed reactions .
properties
IUPAC Name |
bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKJIULTPCUPFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49ClNPPd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) | |
CAS RN |
1375477-29-4 | |
Record name | 1375477-29-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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